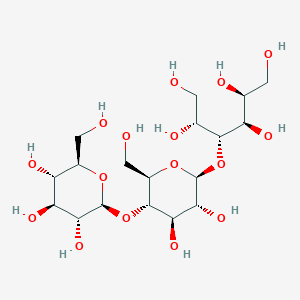iodonium p-toluenesulfonate CAS No. 1453864-75-9](/img/structure/B1377793.png)
[4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
描述
4-(Bromomethyl)phenyliodonium p-toluenesulfonate is a hypervalent iodine compound with the chemical formula C23H24BrIO6S and a molecular weight of 635.31 g/mol . It exists as a solid and is typically a white to off-white powder or crystalline substance . This compound is also known by other names, including:
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)phenyliodonium p-toluenesulfonate consists of an iodonium ion attached to a phenyl ring containing a bromomethyl group and a trimethoxyphenyl group. The tosylate anion is also part of the structure .
Chemical Reactions Analysis
This compound is a versatile reagent in organic synthesis. It participates in various reactions, including metal-free arylation of heteroatom nucleophiles . Researchers have explored its use in asymmetric diaryliodonium tosylates for metal-free arylation reactions .
Physical And Chemical Properties Analysis
科学研究应用
“4-(Bromomethyl)phenyliodonium p-Toluenesulfonate” is a type of hypervalent iodine compound . These compounds are known for their stability and are often used as reagents for metal-free arylation of heteroatom nucleophiles . This suggests that they could be used in the field of organic chemistry, particularly in reactions involving the formation of carbon-heteroatom bonds .
“4-(Bromomethyl)phenyliodonium p-Toluenesulfonate” is a type of hypervalent iodine compound . These compounds are known for their stability and are often used as reagents for metal-free arylation of heteroatom nucleophiles . This suggests that they could be used in the field of organic chemistry, particularly in reactions involving the formation of carbon-heteroatom bonds .
-
Organic Synthesis : The compound can be used as a reagent in organic synthesis, particularly in reactions that involve the formation of carbon-heteroatom bonds . This could include the synthesis of complex organic molecules, pharmaceuticals, or materials.
-
Metal-Free Arylation : Hypervalent iodine compounds are known to be useful for metal-free arylation of heteroatom nucleophiles . This could be used in the synthesis of arylated compounds without the need for transition metal catalysts.
-
Development of New Synthetic Methods : The unique reactivity of hypervalent iodine compounds could be exploited to develop new synthetic methods . This could include the development of new carbon-heteroatom bond-forming reactions.
-
Medicinal Chemistry : In the field of medicinal chemistry, the compound could potentially be used in the synthesis of drug molecules . The ability to form carbon-heteroatom bonds could be useful in the synthesis of a wide range of pharmaceuticals.
-
Materials Science : In materials science, the compound could potentially be used in the synthesis of organic materials . This could include the synthesis of organic polymers or small organic molecules with interesting properties.
-
Chemical Biology : In chemical biology, the compound could potentially be used to modify biological molecules . This could include the arylation of amino acids or nucleotides.
-
Pharmaceutical Synthesis : Hypervalent iodine compounds are often used in the synthesis of complex organic molecules, including pharmaceuticals . This compound could potentially be used in the synthesis of new drugs or modification of existing ones.
-
Material Science : In the field of material science, this compound could be used in the synthesis of new materials. The ability to form carbon-heteroatom bonds could be useful in the synthesis of polymers or other organic materials .
-
Agricultural Chemistry : Hypervalent iodine compounds could potentially be used in the synthesis of agrochemicals. These could include pesticides, herbicides, or other chemicals used in agriculture .
-
Bioconjugation : This compound could potentially be used in bioconjugation reactions, which involve attaching a label or another molecule to a biomolecule .
-
Chemical Biology : In chemical biology, the compound could potentially be used to modify biological molecules . This could include the arylation of amino acids or nucleotides.
-
Analytical Chemistry : Hypervalent iodine compounds can act as oxidizing agents. This property could potentially be used in analytical chemistry for various assays or tests .
属性
IUPAC Name |
[4-(bromomethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrIO3.C7H8O3S/c1-19-13-8-14(20-2)16(15(9-13)21-3)18-12-6-4-11(10-17)5-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJDWWDUXFVDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrIO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate | |
CAS RN |
1453864-75-9 | |
| Record name | [4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



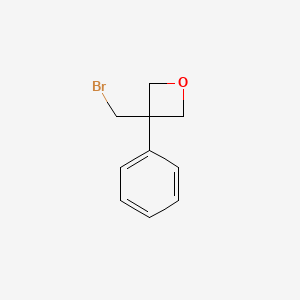

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
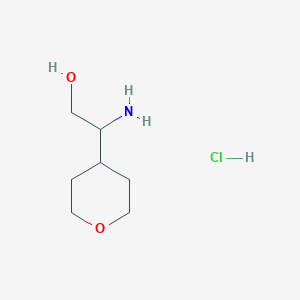
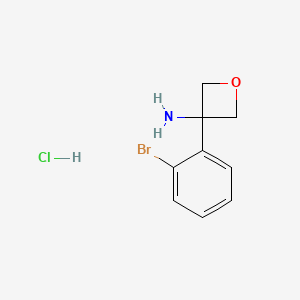
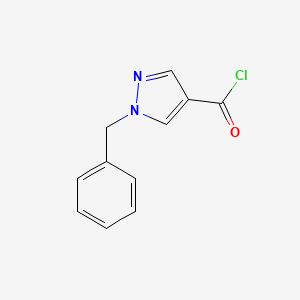
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
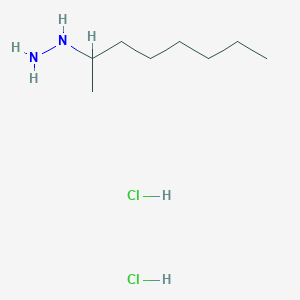
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
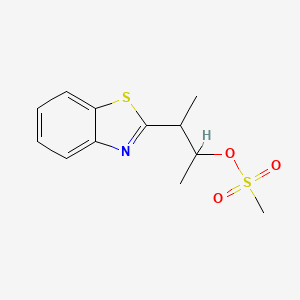
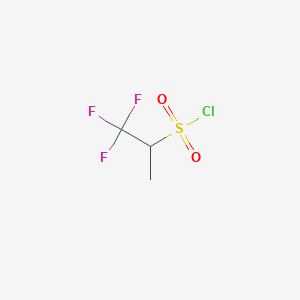
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
